(1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Overview
Description
(1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol >98%ee: is a chiral compound with significant enantiomeric excess, indicating its high purity in one enantiomeric form. This compound is characterized by the presence of a benzyl group attached to a triazole ring, which is further connected to an ethan-1-ol moiety. The compound’s unique structure makes it a valuable subject of study in various fields, including organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring.
Chiral Center Formation: The chiral center at the ethan-1-ol moiety is introduced using asymmetric synthesis techniques, often employing chiral catalysts or auxiliaries to achieve high enantiomeric excess.
Industrial Production Methods: Industrial production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the sequential reactions under controlled conditions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the ethan-1-ol moiety can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Benzyl derivatives with various substituents.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure products.
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The triazole ring can interact with enzyme active sites, making the compound a potential enzyme inhibitor.
Protein Labeling: The benzyl group can be modified to attach fluorescent tags for protein labeling studies.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making the compound a candidate for antimicrobial drug development.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. The ethan-1-ol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
(1R)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: The enantiomer of the compound with opposite chirality.
1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one: A ketone derivative with similar structural features.
1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethane: A reduced form lacking the hydroxyl group.
Uniqueness: The high enantiomeric excess (>98%ee) of (1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol makes it unique compared to its racemic or less pure counterparts. This high purity enhances its effectiveness in asymmetric synthesis and its potential as a chiral ligand in catalysis.
Properties
IUPAC Name |
(1S)-1-(1-benzyltriazol-4-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHOPRBQUJHPOX-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=N1)CC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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